molecular formula C18H22N2O5 B6503253 propan-2-yl 2-methyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate CAS No. 896812-29-6

propan-2-yl 2-methyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate

Cat. No. B6503253
CAS RN: 896812-29-6
M. Wt: 346.4 g/mol
InChI Key: LKAOZIIQNHMHNM-UHFFFAOYSA-N
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Description

Propan-2-yl 2-methyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate, or P2MMCI for short, is a compound that has been studied for its potential applications in medicinal chemistry and drug discovery. P2MMCI is a member of the indole family, which includes compounds such as indomethacin and ibuprofen. P2MMCI has been studied for its potential to reduce inflammation, pain, and fever in humans. In addition, P2MMCI has been studied for its potential to act as a prodrug, which is a compound that is converted into another compound that has a therapeutic effect.

Scientific Research Applications

P2MMCI has been studied for its potential to reduce inflammation, pain, and fever in humans. In addition, P2MMCI has been studied for its potential to act as a prodrug, which is a compound that is converted into another compound that has a therapeutic effect. P2MMCI has been studied for its ability to inhibit the production of pro-inflammatory cytokines and to modulate the immune response. It has also been studied for its potential to inhibit the growth of cancer cells and to inhibit the growth of bacteria.

Mechanism of Action

P2MMCI has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of pro-inflammatory prostaglandins and is involved in the pathogenesis of various diseases, including pain and inflammation. By inhibiting COX-2, P2MMCI is able to reduce inflammation, pain, and fever in humans. In addition, P2MMCI has been shown to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Leukotrienes are pro-inflammatory mediators that are involved in the pathogenesis of various diseases, including asthma and rheumatoid arthritis. By inhibiting 5-LOX, P2MMCI is able to reduce inflammation, pain, and fever in humans.
Biochemical and Physiological Effects
P2MMCI has been shown to reduce inflammation, pain, and fever in humans. In addition, P2MMCI has been shown to inhibit the growth of cancer cells and to inhibit the growth of bacteria. P2MMCI has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). P2MMCI has also been shown to reduce the production of leukotrienes, which are pro-inflammatory mediators that are involved in the pathogenesis of various diseases, including asthma and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using P2MMCI in laboratory experiments include its ability to reduce inflammation, pain, and fever in humans, its ability to inhibit the growth of cancer cells and to inhibit the growth of bacteria, and its ability to reduce the production of pro-inflammatory cytokines and leukotrienes. However, there are some limitations to using P2MMCI in laboratory experiments, including the fact that it is not a highly potent compound and that it has a relatively short half-life.

Future Directions

The potential future directions of research into P2MMCI include further studies into its potential to act as a prodrug and its potential to reduce inflammation, pain, and fever in humans. In addition, further research could be conducted into its potential to inhibit the growth of cancer cells and to inhibit the growth of bacteria. Furthermore, further studies could be conducted into its potential to reduce the production of pro-inflammatory cytokines and leukotrienes. Finally, further research could be conducted into its potential to reduce the production of other pro-inflammatory mediators, such as histamine and prostaglandins.

Synthesis Methods

P2MMCI is synthesized using a two-step process that involves the reaction of indole-3-carboxaldehyde with morpholine-4-carbonyloxypropane in the presence of a base catalyst. The first step involves the condensation of the two reactants to form the desired product, P2MMCI. The second step involves the deprotection of the P2MMCI to yield the active form of the compound.

properties

IUPAC Name

(2-methyl-3-propan-2-yloxycarbonyl-1H-indol-5-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-11(2)24-17(21)16-12(3)19-15-5-4-13(10-14(15)16)25-18(22)20-6-8-23-9-7-20/h4-5,10-11,19H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAOZIIQNHMHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(isopropoxycarbonyl)-2-methyl-1H-indol-5-yl morpholine-4-carboxylate

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